molecular formula C27H24ClN3O4 B12420323 Antileishmanial agent-11

Antileishmanial agent-11

Cat. No.: B12420323
M. Wt: 489.9 g/mol
InChI Key: RKHHAANAPIAQJB-UHFFFAOYSA-N
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Description

Antileishmanial Agent-11 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The need for effective and safe antileishmanial agents has driven extensive research, leading to the development of compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial Agent-11 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic aldehydes with appropriate amines under controlled conditions to form Schiff bases. These intermediates are then subjected to cyclization reactions using reagents like acetic anhydride or phosphorus oxychloride to yield the final product. The reaction conditions typically involve refluxing the reactants in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Antileishmanial Agent-11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antileishmanial Agent-11 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential as a therapeutic agent against leishmaniasis and other parasitic diseases.

    Industry: Utilized in the development of diagnostic tools and drug delivery systems.

Mechanism of Action

The mechanism of action of Antileishmanial Agent-11 involves multiple pathways:

    Molecular Targets: The compound targets key enzymes and proteins in the Leishmania parasite, disrupting essential metabolic processes.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of parasite growth and replication. .

Comparison with Similar Compounds

Antileishmanial Agent-11 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Miltefosine, Amphotericin B, Paromomycin, and Pentamidine.

    Uniqueness: Unlike other compounds, this compound exhibits a broader spectrum of activity against different Leishmania species and has a lower toxicity profile. .

Properties

Molecular Formula

C27H24ClN3O4

Molecular Weight

489.9 g/mol

IUPAC Name

[3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl] 4-[1-(4-chlorophenyl)triazol-4-yl]butanoate

InChI

InChI=1S/C27H24ClN3O4/c1-17(2)10-15-23-25(33)21-7-3-4-8-22(21)26(34)27(23)35-24(32)9-5-6-19-16-31(30-29-19)20-13-11-18(28)12-14-20/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3

InChI Key

RKHHAANAPIAQJB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCCC3=CN(N=N3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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